molecular formula C24H27NO4 B557715 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 144701-25-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Cat. No. B557715
CAS RN: 144701-25-7
M. Wt: 393.5 g/mol
InChI Key: HIJAUEZBPWTKIV-JOCHJYFZSA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid” is an alanine derivative .


Synthesis Analysis

The synthesis of similar compounds has been reported using the Arndt-Eistert protocol starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Cha-OH is commonly used as a standard building block for the introduction of D-cyclohexyl amino-acid residues in Fmoc solid-phase peptide synthesis (SPPS). This method is a key technique for the routine production of peptides, which has matured considerably and is now the standard approach for peptide synthesis .

Drug Discovery

In the field of drug discovery, Fmoc-D-Cha-OH acts as an apoptotic DNase γ inhibitor, which inhibits the release of HMGB1, a protein that can promote inflammation and cell migration . This compound’s role in drug discovery is significant as it contributes to the development of new therapeutic agents.

Hydrogel Formation

Fmoc-D-Cha-OH derivatives have been utilized in creating self-supporting hydrogels. These hydrogels have potential applications as extracellular matrices, which have been tested for cytotoxicity and cell adhesion assays on various cell lines like 3T3 fibroblast and HaCat .

Mechanism of Action

Target of Action

Fmoc-D-Cha-OH primarily targets DNase γ , an enzyme involved in DNA fragmentation during apoptosis . The compound acts as an inhibitor of this enzyme, thereby affecting the process of programmed cell death .

Mode of Action

Fmoc-D-Cha-OH interacts with DNase γ, inhibiting its activity . This interaction prevents the enzyme from fragmenting DNA, a crucial step in the process of apoptosis

Biochemical Pathways

The inhibition of DNase γ by Fmoc-D-Cha-OH affects the apoptotic pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inhibiting DNase γ, Fmoc-D-Cha-OH can potentially disrupt this balance, leading to an accumulation of cells that would otherwise be eliminated.

Pharmacokinetics

Like other similar compounds, it is expected to have good solubility in dmf , which could potentially enhance its bioavailability

Result of Action

The primary result of Fmoc-D-Cha-OH’s action is the inhibition of apoptosis through the prevention of DNA fragmentation . This can lead to an accumulation of cells, potentially disrupting normal cellular processes.

Action Environment

The action, efficacy, and stability of Fmoc-D-Cha-OH can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH and the presence of other molecules in its environment.

properties

IUPAC Name

(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148502
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

CAS RN

144701-25-7
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
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